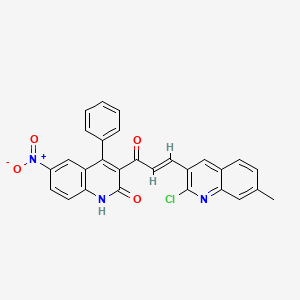

(E)-3-(2-氯-7-甲基喹啉-3-基)-1-(2-羟基-6-硝基-4-苯基喹啉-3-基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

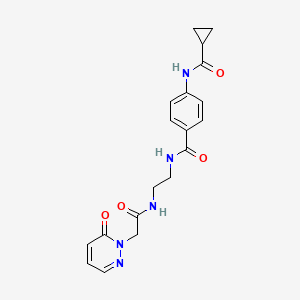

The compound "(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one" is a heterocyclic chalcone, a class of compounds known for their diverse biological activities. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied in these papers, which include various substituted quinoline chalcones with potential antimicrobial and antileishmanial properties .

Synthesis Analysis

The synthesis of related heterocyclic chalcones typically involves the condensation of formylquinolines with methyl arylketones. This reaction is facilitated by the presence of acidic or basic catalysts and often proceeds under mild conditions to yield the desired chalcones. The compounds are then characterized using spectroscopic techniques such as NMR, IR, MS, and elemental analysis to confirm their structures. In some cases, X-ray crystallography is employed for definitive structure confirmation, as seen with the compound (2E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one .

Molecular Structure Analysis

The molecular structure of chalcones can be further elucidated using single crystal X-ray diffraction studies, which provide precise information about the arrangement of atoms within the crystal lattice. Additionally, density functional theory (DFT) calculations can be performed to predict the electronic structure, chemical reactivity, and optical properties of these compounds. The DFT calculations are particularly useful in understanding the molecular orbitals involved in chemical bonding and reactivity. The structure predicted from DFT has been found to be in good agreement with the experimental data obtained from X-ray diffraction measurements .

Chemical Reactions Analysis

Chalcones, including those with quinoline moieties, can undergo various chemical reactions due to the reactive α,β-unsaturated carbonyl system. They can participate in cycloaddition reactions, Michael additions, and can serve as precursors for the synthesis of other heterocyclic compounds. The presence of substituents on the aromatic rings can influence the reactivity and the type of reactions these chalcones can undergo. The electronic effects of substituents such as chloro, methyl, and nitro groups can either activate or deactivate the chalcone towards nucleophilic or electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcones are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The antimicrobial and antileishmanial activities of these compounds suggest that they can interact with biological targets, which is likely due to their ability to form hydrogen bonds and hydrophobic interactions with enzymes or receptors. The electronic properties, as revealed by DFT calculations, can also provide insights into the potential bioactivity of these compounds. For instance, the linear and non-linear optical properties of chalcones can be related to their potential use in photodynamic therapy or as molecular probes .

科学研究应用

抗菌性能

研究表明喹啉衍生物在抗菌应用中的有效性。一项研究发现,喹啉衍生物的微波辅助合成对包括大肠杆菌、枯草芽孢杆菌和念珠菌属在内的各种细菌和真菌生物表现出显着的抗菌活性 (Sarveswari & Vijayakumar, 2016)。另一项研究强调了从喹啉衍生的新型查耳酮的抗菌潜力,其中包括 (E)-3-(2-氯喹啉-3-基)-1-苯基丙-2-烯-1-酮衍生物 (Dave & Rahatgaonkar, 2016)。

抗疟疾和抗 SARS-CoV-2 潜力

喹啉衍生物也因其抗疟疾特性而被探索。一项关于替布喹和相关喹啉衍生物的研究揭示了对小鼠中的恶性疟原虫的显着抗疟疾效力 (Werbel 等,1986)。此外,氯喹啉衍生物已被评估其作为抗疟疾和抗 SARS-CoV-2 剂的潜力,显示出有希望的结果 (Zapol’skii 等,2022)。

结构和电子见解

已经使用 FTIR、NMR 和 X 射线衍射等技术研究了喹啉衍生物(包括查耳酮)的结构和电子性质。这些研究提供了对分子结构和分子间相互作用的宝贵见解,有助于药物开发 (Sarveswari 等,2015)。

抗氧化和抗糖尿病活性

研究还探讨了氯喹啉衍生物的抗氧化和抗糖尿病潜力。这些化合物已显示出显着的降低高葡萄糖水平的活性,表明它们作为抗糖尿病剂的潜力 (Murugavel 等,2017)。

抗癌特性

最后,已经研究了喹啉酮衍生物的抗癌活性,一些化合物对肝癌-2 和 MCF-7 等癌细胞系表现出强大的抗增殖作用 (Talaat 等,2022)。

属性

IUPAC Name |

3-[(E)-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enoyl]-6-nitro-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18ClN3O4/c1-16-7-8-18-14-19(27(29)30-23(18)13-16)9-12-24(33)26-25(17-5-3-2-4-6-17)21-15-20(32(35)36)10-11-22(21)31-28(26)34/h2-15H,1H3,(H,31,34)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBLUBKPBGUVBK-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)

![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)

![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2503797.png)

![Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2503799.png)

![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)